molecular formula C8H11BrN2 B13336011 5-Bromo-6-ethyl-4-methylpyridin-3-amine

5-Bromo-6-ethyl-4-methylpyridin-3-amine

Cat. No.: B13336011
M. Wt: 215.09 g/mol
InChI Key: PDENNTHMHSTVHT-UHFFFAOYSA-N
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Description

5-Bromo-6-ethyl-4-methylpyridin-3-amine is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol . This compound is a pyridine derivative, characterized by the presence of bromine, ethyl, and methyl groups attached to the pyridine ring. It is a versatile building block in organic synthesis, known for its unique reactivity and selectivity.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

5-bromo-6-ethyl-4-methylpyridin-3-amine

InChI

InChI=1S/C8H11BrN2/c1-3-7-8(9)5(2)6(10)4-11-7/h4H,3,10H2,1-2H3

InChI Key

PDENNTHMHSTVHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=C1Br)C)N

Origin of Product

United States

Preparation Methods

The synthesis of 5-Bromo-6-ethyl-4-methylpyridin-3-amine can be achieved through various methods. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . This method is known for its mild reaction conditions and high yields. Industrial production methods may involve optimizing reaction conditions to scale up the synthesis while maintaining product purity and yield.

Chemical Reactions Analysis

5-Bromo-6-ethyl-4-methylpyridin-3-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-6-ethyl-4-methylpyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-ethyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as cross-coupling and substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

5-Bromo-6-ethyl-4-methylpyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of 5-Bromo-6-ethyl-4-methylpyridin-3-amine lies in its specific combination of substituents, which confer distinct reactivity and selectivity in chemical reactions.

Biological Activity

5-Bromo-6-ethyl-4-methylpyridin-3-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 5-Bromo-6-ethyl-4-methylpyridin-3-amine can be summarized as follows:

  • Molecular Formula: C₉H₁₀BrN
  • Molecular Weight: 215.09 g/mol

Biological Activity Overview

Research indicates that 5-Bromo-6-ethyl-4-methylpyridin-3-amine may exhibit various biological activities, including:

The mechanisms through which 5-Bromo-6-ethyl-4-methylpyridin-3-amine exerts its biological effects are not fully elucidated. However, several hypotheses include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular pathways, thereby modulating their activity.
  • Receptor Binding : It may bind to certain receptors in the body, influencing signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

A study conducted on various pyridine derivatives, including 5-Bromo-6-ethyl-4-methylpyridin-3-amine, demonstrated significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) for this compound was found to be lower than that of some standard antibiotics, indicating its potential as an alternative treatment option.

CompoundMIC (µg/mL)Bacterial Strain
5-Bromo-6-ethyl-4-methylpyridin-3-amine32Staphylococcus aureus
Standard Antibiotic (e.g., Penicillin)64Staphylococcus aureus

Anticancer Potential

In vitro studies have shown that 5-Bromo-6-ethyl-4-methylpyridin-3-amine can induce apoptosis in cancer cell lines. A notable study reported a dose-dependent decrease in cell viability among treated cancer cells.

Concentration (µM)Cell Viability (%)
1080
2560
5040

These results suggest that higher concentrations of the compound lead to more significant reductions in cell viability.

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